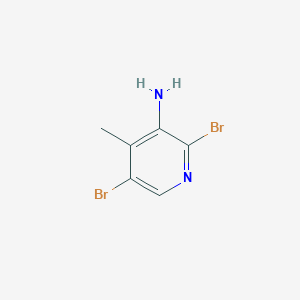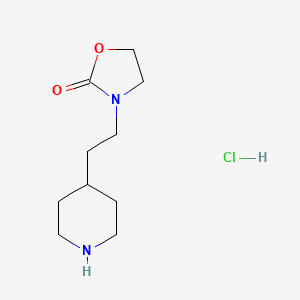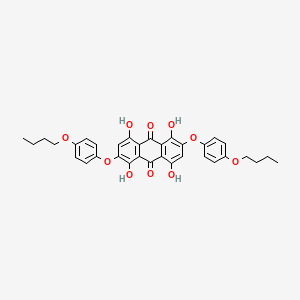
2,6-Bis(4-butoxyphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(4-butoxyphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes multiple hydroxyl groups and butoxyphenoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-butoxyphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the anthracene core, followed by the introduction of hydroxyl groups and butoxyphenoxy substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce large quantities of the compound with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(4-butoxyphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The butoxyphenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.
Major Products
Applications De Recherche Scientifique
2,6-Bis(4-butoxyphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antioxidant and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 2,6-Bis(4-butoxyphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the butoxyphenoxy groups can influence the compound’s solubility and membrane permeability. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other anthracene derivatives with hydroxyl and alkoxy substituents, such as:
- 2,6-Dihydroxyanthracene-9,10-dione
- 2,6-Bis(4-methoxyphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione
Uniqueness
2,6-Bis(4-butoxyphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione is unique due to the specific combination of butoxyphenoxy and hydroxyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Propriétés
Numéro CAS |
87897-33-4 |
|---|---|
Formule moléculaire |
C34H32O10 |
Poids moléculaire |
600.6 g/mol |
Nom IUPAC |
2,6-bis(4-butoxyphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C34H32O10/c1-3-5-15-41-19-7-11-21(12-8-19)43-25-17-23(35)27-29(31(25)37)33(39)28-24(36)18-26(32(38)30(28)34(27)40)44-22-13-9-20(10-14-22)42-16-6-4-2/h7-14,17-18,35-38H,3-6,15-16H2,1-2H3 |
Clé InChI |
XIULUIOOLHTZMD-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=C(C3=O)C(=CC(=C4O)OC5=CC=C(C=C5)OCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3,4'-Bipyridin]-5-amine, N-(2-pyrrolidinylmethyl)-](/img/structure/B13136218.png)
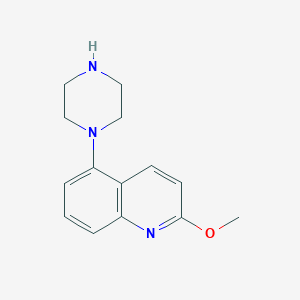
![10,10-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B13136245.png)

![8-[Acetyl(9H-fluoren-2-yl)amino]-2'-deoxyadenosine](/img/structure/B13136255.png)
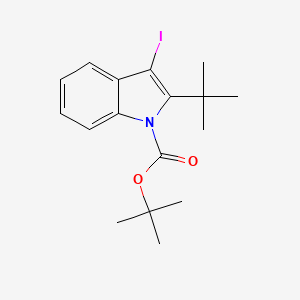
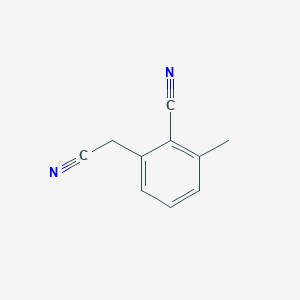
![Benzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B13136270.png)
